molecular formula C16H26N2O4 B2960919 Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate CAS No. 2361585-26-2

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate

Cat. No. B2960919
CAS RN: 2361585-26-2
M. Wt: 310.394
InChI Key: APLYMPPYTZTPCA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor works by inhibiting the activity of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, which is a critical regulator of cell growth and division. Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor binds to the catalytic subunit of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, preventing it from dephosphorylating its target proteins. This leads to the accumulation of phosphorylated proteins, which can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects
Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor is its specificity for Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, which allows for targeted inhibition of this protein. Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor has also been shown to have low toxicity in animal studies. However, Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor can be difficult to synthesize and is relatively expensive, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor. One area of research is the development of more efficient and cost-effective synthesis methods for Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor. Another area of research is the investigation of the potential applications of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and administration of Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor in cancer treatment.

Synthesis Methods

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the preparation of (2S)-2-aminobutanoic acid, which is then reacted with piperidine-4-carboxylic acid to form (2S)-2-[(piperidine-4-carbonyl)amino]butanoic acid. The resulting compound is then reacted with propenoyl chloride to form propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate.

Scientific Research Applications

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor can promote cancer cell death and inhibit tumor growth. Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate inhibitor has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-5-13(16(21)22-11(3)4)17-15(20)12-7-9-18(10-8-12)14(19)6-2/h6,11-13H,2,5,7-10H2,1,3-4H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYMPPYTZTPCA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)C)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC(C)C)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.